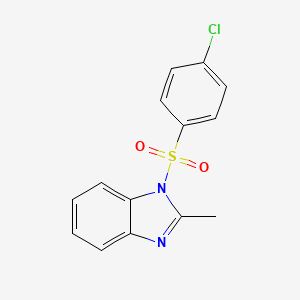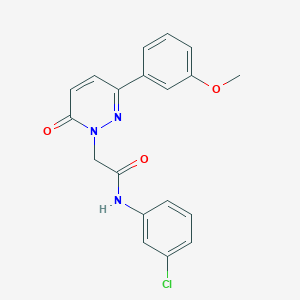
N-(4-methoxyphenyl)-4-methylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-4-methylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-methylpiperazine-1-carboxamide typically involves the reaction of 4-methoxyphenylamine with 4-methylpiperazine in the presence of a carboxylating agent. One common method is the direct condensation of 4-methoxyphenylamine with 4-methylpiperazine-1-carboxylic acid under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
N-(4-methoxyphenyl)-4-methylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 4-methoxyphenyl-4-methylpiperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-methoxyphenyl)-4-methylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It is known to inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to other piperazine derivatives . This action is mediated through its binding to serotonin receptors, leading to increased serotonin levels in the synaptic cleft. Additionally, it may act as a nonselective serotonin receptor agonist, further contributing to its pharmacological effects .
類似化合物との比較
Similar Compounds
Para-Methoxyphenylpiperazine (MeOPP): A piperazine derivative with stimulant effects, known for its interaction with serotonin receptors.
4-Methoxyamphetamine: A compound with similar structural features, acting as a potent serotonin releasing agent.
N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy)acetamide: Studied for its therapeutic activity against cancer.
Uniqueness
N-(4-methoxyphenyl)-4-methylpiperazine-1-carboxamide is unique due to its specific combination of a methoxyphenyl group and a piperazine ring, which imparts distinct chemical and biological properties. Its ability to interact with serotonin receptors and its potential therapeutic applications make it a compound of significant interest in scientific research.
特性
IUPAC Name |
N-(4-methoxyphenyl)-4-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-15-7-9-16(10-8-15)13(17)14-11-3-5-12(18-2)6-4-11/h3-6H,7-10H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINOBHBKGMHQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-{2-[(4-methylphenoxy)methyl]-3-furoyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5684391.png)

![1-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B5684398.png)

![3-allyl-1-[3-(2-thienyl)propanoyl]-3-piperidinecarboxylic acid](/img/structure/B5684411.png)
![2-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]-N-methyl-2-phenylacetamide](/img/structure/B5684413.png)
![5-{5-[1-(methoxyacetyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5684419.png)

![N-{(3R,5S)-1-benzyl-5-[(ethylamino)carbonyl]pyrrolidin-3-yl}-6-methylnicotinamide](/img/structure/B5684430.png)
![[(3,5-Dimethoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B5684431.png)

![N-{2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl}benzamide](/img/structure/B5684461.png)
amino]sulfonyl}-N-methylbenzamide](/img/structure/B5684475.png)
![8-(2-methoxyethyl)-9-oxo-N-(2-phenylethyl)-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5684482.png)
